molecular formula C30H34N2O3 B8058567 Bazedoxifene-d4

Bazedoxifene-d4

Cat. No. B8058567
M. Wt: 474.6 g/mol
InChI Key: UCJGJABZCDBEDK-AUZVCRNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bazedoxifene-d4 is a useful research compound. Its molecular formula is C30H34N2O3 and its molecular weight is 474.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bazedoxifene-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bazedoxifene-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Osteoporosis Management in Postmenopausal Women : Bazedoxifene is an investigational selective estrogen receptor modulator (SERM) developed for the prevention and treatment of postmenopausal osteoporosis. Clinical studies have demonstrated its effectiveness in preventing bone loss and reducing vertebral fracture risk in postmenopausal women, without stimulating endometrial or breast tissue (Lewiecki, 2007).

  • Treatment of Tamoxifen-Resistant Breast Cancer : Bazedoxifene exhibits antiestrogenic activity and has been effective in inhibiting the growth of tamoxifen-sensitive and -resistant breast tumor xenografts. It represents a potential therapeutic option for patients with advanced breast cancer (Wardell, Nelson, Chao, & McDonnell, 2013).

  • Selective Estrogen Receptor Modulation : Preclinical studies have highlighted bazedoxifene's ability to bind to estrogen receptors, positively impacting bone mineral density in rats while having minimal effects on the uterine endometrium, breast cancer cell proliferation, and vasomotor responses (Komm et al., 2005).

  • Combination Therapy in Breast Cancer : When combined with paclitaxel, bazedoxifene shows potent inhibition of cell viability, colony formation, and cell migration, inducing apoptosis in breast cancer cells. This suggests its potential as a small molecule treatment for both estrogen receptor-positive and triple-negative breast cancer (Fu, Chen, Lo, & Lin, 2019).

  • Reproductive Tract Safety in Postmenopausal Women : Bazedoxifene has been found to have a favorable safety profile on the endometrial, ovarian, and breast tissues in postmenopausal women at risk for osteoporosis (Pinkerton et al., 2009).

properties

IUPAC Name

1-[[4-[2-(azepan-1-yl)-1,1,2,2-tetradeuterioethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N2O3/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31/h6-15,20,33-34H,2-5,16-19,21H2,1H3/i18D2,19D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJGJABZCDBEDK-AUZVCRNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)O)C(=C2C4=CC=C(C=C4)O)C)N5CCCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bazedoxifene-d4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.